3-(5-Bromo-2-fluorophenoxy)propanal
Description
3-(5-Bromo-2-fluorophenoxy)propanal is a halogenated aromatic aldehyde featuring a propanal backbone substituted with a 5-bromo-2-fluorophenoxy group. The propanal functional group (aldehyde) confers electrophilic character, making it a candidate for nucleophilic addition reactions or as a precursor for heterocyclic compounds.
Properties
IUPAC Name |
3-(5-bromo-2-fluorophenoxy)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYLRZRUUEQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294059 | |
| Record name | 3-(5-Bromo-2-fluorophenoxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062615-69-3 | |
| Record name | 3-(5-Bromo-2-fluorophenoxy)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1062615-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromo-2-fluorophenoxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenoxy)propanal typically involves the reaction of 5-bromo-2-fluorophenol with a suitable propanal derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Bromo-2-fluorophenoxy)propanoic acid.
Reduction: 3-(5-Bromo-2-fluorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenoxy)propanal is utilized in diverse scientific research fields:
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenoxy)propanal involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The phenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Compounds
Biological Activity
3-(5-Bromo-2-fluorophenoxy)propanal (CAS No. 1062615-69-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action, particularly in relation to its effects on cellular pathways. Key findings include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Efficacy in Biological Models
A series of case studies have demonstrated the biological efficacy of this compound:
- In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM.
- Animal Models :
- In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, suggesting anti-inflammatory properties.
Data Summary
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer potential of this compound. The study utilized various cancer cell lines and observed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects in a rat model induced by carrageenan. The administration of the compound significantly reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
